

Methoxyvone: A Technical Guide to 5-Methyl-7methoxyisoflavone

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxyvone, chemically known as 5-Methyl-7-methoxyisoflavone, is a synthetic isoflavone that has garnered attention for its purported anabolic and anti-catabolic properties. Marketed primarily as a bodybuilding supplement, it is claimed to enhance protein synthesis, promote lean muscle mass, and aid in recovery. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and reported biological activities of **Methoxyvone**. It includes detailed experimental protocols for key assays and visual representations of its proposed signaling pathways to facilitate further research and development.

Chemical Identity and Physicochemical Properties

Methoxyvone is a derivative of isoflavone with a methyl group at the C5 position and a methoxy group at the C7 position of the chromen-4-one core.

Table 1: Chemical Identification of **Methoxyvone**



Identifier	Value	
Common Name	Methoxyvone	
Systematic IUPAC Name	7-Methoxy-5-methyl-3-phenyl-4H-1-benzopyran-4-one	
Synonyms	5-Methyl-7-methoxyisoflavone, Methoxyisoflavone	
CAS Number	82517-12-2[1][2][3][4]	
Molecular Formula	C ₁₇ H ₁₄ O ₃ [1][2][3][4]	
Molecular Weight	266.29 g/mol [1][2][5]	
SMILES	CC1=CC(=CC2=C1C(=O)C(=CO2)C3=CC=CC =C3)OC	
InChI	InChI=1S/C17H14O3/c1-11-8-13(19-2)9-15- 16(11)17(18)14(10-20-15)12-6-4-3-5-7-12/h3- 10H,1-2H3	

Table 2: Physicochemical Properties of **Methoxyvone**



Property	Value	Source
Physical State	White to off-white solid/crystalline powder.[1][6] [7]	ChemicalBook, ChemicalBook
Melting Point	116-120 °C[1][6][7]	ChemicalBook, ChemicalBook
Boiling Point	349.5 °C (estimated)[1]	ChemicalBook
Solubility	Soluble in DMSO.[4] Slightly soluble in Chloroform and Methanol (sonication may be required).[1] Insoluble in water. [6]	Cayman Chemical, ChemicalBook, ChemicalBook
Storage	Store at -20°C for long-term stability (≥ 4 years).[4] Can be stored under inert gas (nitrogen or argon) at 2-8°C.[1]	Cayman Chemical, ChemicalBook

Biological Activities and Mechanism of Action

Methoxyvone is primarily recognized for its alleged benefits in sports nutrition, although clinical evidence remains limited and contested.[3] The proposed mechanisms of action center around its anabolic and anti-catabolic effects. Additionally, it has demonstrated potential as an anti-cancer agent in preclinical studies.

Anabolic and Anti-catabolic Effects

Methoxyvone is purported to promote muscle growth and prevent muscle breakdown through several mechanisms:

- Enhanced Protein Synthesis: It is believed to support protein synthesis, a fundamental process for muscle repair and hypertrophy.[8]
- Cortisol Reduction: **Methoxyvone** may help lower levels of cortisol, a catabolic hormone that can impede muscle growth and recovery.[8][9]



• Increased Nutrient Retention: Some reports suggest it increases the retention of nitrogen, potassium, calcium, and phosphorous, creating a favorable anabolic environment.[6]

However, a study on resistance-trained males did not find significant effects on training adaptations, strength, or muscle mass.[10]

Aromatase Inhibition

Methoxyvone is reported to inhibit the enzyme aromatase, which is responsible for the conversion of androgens to estrogens.[2][11] This activity could theoretically contribute to a more favorable hormonal environment for muscle growth.

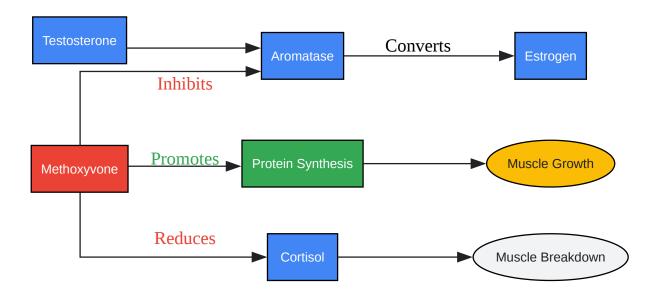
Anti-inflammatory and Anti-cancer Activity

- NF-κB Inhibition: **Methoxyvone** has been identified as an inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][11] The NF-κB pathway is a key regulator of inflammation and is often dysregulated in cancer.
- Inhibition of Cancer Cell Proliferation: **Methoxyvone** has been shown to inhibit the clonogenic survival of HCT116 human colon cancer cells at concentrations of 10, 20, and 40 μ M.[4]

Signaling Pathways and Workflows

To visualize the proposed mechanisms and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

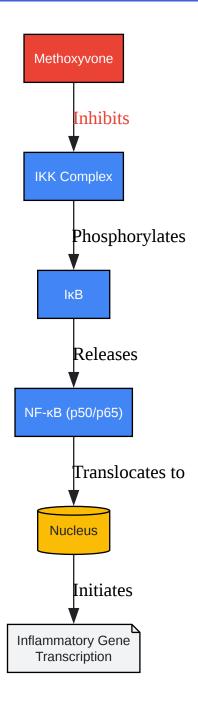




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Proposed Anabolic and Anti-catabolic Pathways of Methoxyvone.

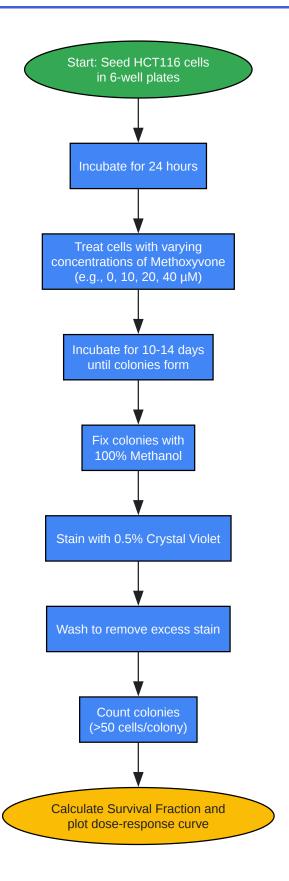




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Inhibition of the NF-κB Signaling Pathway by **Methoxyvone**.





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Experimental Workflow for a Clonogenic Survival Assay.



Experimental Protocols Synthesis of 5-Methyl-7-methoxyisoflavone

The synthesis of 5-Methyl-7-methoxyisoflavone can be achieved through various organic synthesis routes. A general approach involves the reaction of a substituted deoxybenzoin with a suitable cyclizing agent. A patented method describes the preparation of different crystalline forms from a methanol solvate.[12]

Preparation of Crystal Form A:

- Dissolve a sample of 5-Methyl-7-methoxyisoflavone in methanol at room temperature (15-25
 °C) until fully dissolved.
- Maintain the temperature at 45 °C and remove the solvent via vacuum filtration or rotary evaporation to dryness.
- The resulting solid is then dried to yield crystal form A of 5-Methyl-7-methoxyisoflavone.[12]

Clonogenic Survival Assay with HCT116 Cells

This assay determines the long-term proliferative capacity of cells after exposure to a cytotoxic agent.

Materials:

- HCT116 human colorectal carcinoma cell line
- McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillinstreptomycin
- Methoxyvone stock solution (dissolved in DMSO)
- 6-well tissue culture plates
- Trypsin-EDTA
- Phosphate-buffered saline (PBS)



- Fixative solution (100% methanol)
- Staining solution (0.5% crystal violet in 25% methanol)

Procedure:

- Cell Seeding: Seed HCT116 cells into 6-well plates at a density of 200-1000 cells per well.
 The exact number should be optimized to yield 50-150 colonies in the control wells.
- Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
- Treatment: Prepare serial dilutions of **Methoxyvone** in complete culture medium from the stock solution. Aspirate the medium from the wells and replace it with the medium containing different concentrations of **Methoxyvone** (e.g., 0, 10, 20, 40 µM). Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of **Methoxyvone** used.
- Colony Formation: Return the plates to the incubator and allow them to incubate for 10-14 days, or until visible colonies are formed.
- Fixation and Staining:
 - Aspirate the medium and gently wash the wells twice with PBS.
 - Fix the colonies by adding 1 mL of 100% methanol to each well and incubating for 10-15 minutes.
 - Remove the methanol and add 1 mL of 0.5% crystal violet solution to each well. Incubate at room temperature for 15-30 minutes.
- Washing and Drying: Gently wash the plates with tap water to remove excess stain and allow them to air dry completely.
- Colony Counting: Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells.
- Data Analysis:



- Plating Efficiency (PE): PE = (Number of colonies formed in control / Number of cells seeded in control) x 100%
- Surviving Fraction (SF): SF = (Number of colonies formed after treatment) / (Number of cells seeded x (PE / 100))
- Plot the surviving fraction as a function of **Methoxyvone** concentration to generate a dose-response curve.

Conclusion

Methoxyvone (5-Methyl-7-methoxyisoflavone) is a synthetic isoflavone with purported anabolic, anti-catabolic, and anti-inflammatory properties. While it is a popular ingredient in sports nutrition supplements, robust clinical evidence supporting its efficacy in humans is lacking. Preclinical studies suggest potential mechanisms of action including aromatase inhibition, NF-κB pathway inhibition, and induction of cancer cell death. The provided technical information, including detailed protocols and pathway diagrams, serves as a resource for researchers and professionals in the fields of drug discovery and development to further investigate the therapeutic potential of this compound. Further rigorous scientific investigation is necessary to validate the claimed biological effects and to elucidate the precise molecular mechanisms of Methoxyvone.

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